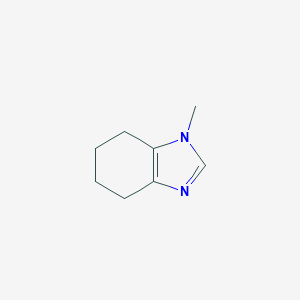

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFWOVHXQTYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446312 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-49-6 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole starting materials

An In-depth Technical Guide to the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Foreword: The Strategic Importance of the Tetrahydrobenzimidazole Scaffold

Welcome to a comprehensive exploration of the synthesis of this compound. This saturated benzimidazole derivative serves as a crucial building block in modern medicinal chemistry and materials science. Unlike its aromatic counterpart, the tetrahydro- variant offers a three-dimensional, conformationally flexible scaffold, making it an attractive core for developing novel therapeutic agents that target complex protein topographies. Its derivatives have shown promise in a range of applications, including as kinase inhibitors and GPCR modulators.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic pathways. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, empowering you to not only replicate these syntheses but to innovate upon them.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify the most logical bond disconnections and, consequently, the most viable starting materials. For this compound, two primary disconnections stand out, giving rise to our core synthetic strategies.

-

Strategy A (Blue Pathway): This is the most convergent approach. It involves the cyclization of a pre-functionalized starting material, N-methyl-1,2-diaminocyclohexane , with a one-carbon (C1) electrophile, such as formic acid. This route constructs the imidazole ring onto the methylated diamine backbone.

-

Strategy B (Red Pathway): This is a two-step linear approach. It begins with the synthesis of the parent heterocycle, 4,5,6,7-tetrahydro-1H-benzimidazole , from 1,2-diaminocyclohexane . A subsequent, selective N-methylation step then installs the final methyl group.

We will now examine the practical execution of both strategies.

Strategy A: Convergent Cyclization of a Pre-Methylated Diamine

This strategy is elegant due to its directness. Its success hinges entirely on the availability and synthesis of the key starting material, N-methyl-1,2-diaminocyclohexane.

Core Principle: The Phillips-Ladenburg Reaction

The cornerstone of this approach is the Phillips-Ladenburg reaction, a classic and robust method for benzimidazole synthesis. It involves the condensation of an ortho-phenylenediamine (or its saturated analog) with a carboxylic acid, typically under acidic conditions and heat.[1][2] In our case, formic acid serves as the ideal C1 source, reacting with the more nucleophilic secondary amine of our substrate, followed by intramolecular cyclization and dehydration to yield the imidazole ring.[3][4]

Synthesis of the Key Starting Material: N-methyl-1,2-diaminocyclohexane

The commercial availability of N-methyl-1,2-diaminocyclohexane is limited, making its efficient synthesis a critical prerequisite. A reliable method involves the reductive amination of 2-aminocyclohexanone with methylamine. However, a more accessible route starts from cyclohexene oxide.

Expert Insight: The use of a benzyl protecting group is strategic. It is easily installed, stable to the conditions of the subsequent steps, and readily removed via catalytic hydrogenation—a clean and efficient deprotection method.[5] This multi-step sequence ensures high regioselectivity, which is difficult to achieve by direct methylation of 1,2-diaminocyclohexane.

Experimental Protocol: Cyclization

Objective: To synthesize this compound from N-methyl-1,2-diaminocyclohexane.

Materials:

-

N-methyl-1,2-diaminocyclohexane (1.0 eq)

-

Formic Acid (98-100%, 2.0-3.0 eq)

-

Hydrochloric Acid (4 M, optional catalyst)

-

Sodium Hydroxide solution (10 M)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add N-methyl-1,2-diaminocyclohexane (1.0 eq).

-

Carefully add formic acid (2.5 eq). The addition is exothermic and may be performed in an ice bath.

-

(Optional) For less reactive substrates, a catalytic amount of 4 M HCl can be added to facilitate the initial imine formation.

-

Heat the reaction mixture to 100-110 °C and maintain under reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully basify the mixture by adding 10 M NaOH solution with vigorous stirring until the pH is >10. This step neutralizes the excess formic acid and precipitates the product.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) or recrystallization to afford the pure compound.

Trustworthiness Check: This protocol is a direct adaptation of the well-established Phillips method.[4] The workup procedure involving basification and extraction is standard for isolating basic amine products from acidic reaction media. The final purification ensures the removal of any unreacted starting material or side products.

Data Summary for Strategy A

| Parameter | Typical Value | Rationale / Comment |

| Yield | 75-90% | High efficiency is expected due to the intramolecular nature of the final cyclization step. |

| Reaction Time | 2-4 hours | The reaction is thermally driven and generally proceeds to completion rapidly at reflux. |

| Temperature | 100-110 °C | Sufficient thermal energy is required to drive the dehydration and cyclization steps.[4] |

| Purity (Post-Purification) | >98% | Achievable with standard chromatographic or recrystallization techniques. |

Strategy B: N-Alkylation of the Tetrahydrobenzimidazole Core

This approach is advantageous when the N-methylated diamine is inaccessible or when a modular approach is desired to create a library of N-substituted analogs.

Core Principle: Synthesis and Alkylation

This strategy is divided into two distinct chemical transformations:

-

Ring Formation: Synthesis of the parent 4,5,6,7-tetrahydro-1H-benzimidazole scaffold from commercially available 1,2-diaminocyclohexane and formic acid, following the same Phillips-Ladenburg principle as in Strategy A.[6]

-

N-Alkylation: Selective methylation of the N1 position of the pre-formed heterocycle. This is typically achieved using an electrophilic methyl source (e.g., methyl iodide, dimethyl sulfate) and a base.[7]

Causality Note: The choice of base is critical in the alkylation step. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydroxide (KOH) is preferred. The base deprotonates the imidazole N-H, generating a highly nucleophilic imidazolide anion that readily attacks the methylating agent.

Experimental Protocol: N-Methylation

Objective: To synthesize this compound from the parent heterocycle.

Materials:

-

4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq)

-

Potassium Hydroxide (KOH, powder, 1.5 eq)

-

Methyl Iodide (CH₃I, 1.2 eq)

-

Ethanol / Water (co-solvent, e.g., 2:1)

-

Chloroform or Dichloromethane

Procedure:

-

In a round-bottom flask, suspend 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.

-

Add powdered potassium hydroxide (1.5 eq) and stir the mixture for 15-20 minutes at room temperature to form the potassium salt.

-

Add methyl iodide (1.2 eq) dropwise to the suspension. A slight exotherm may be observed.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material spot.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous slurry with chloroform or dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude oil or solid can be purified by column chromatography (Alumina, eluting with chloroform) to yield the pure product.[7]

Self-Validation: The success of this reaction relies on the complete consumption of the starting material, which can be easily tracked by TLC. The use of a slight excess of the methylating agent ensures the reaction goes to completion. The final purification step is essential to remove any potential over-alkylation byproducts (quaternary salts) or unreacted starting material.

Data Summary for Strategy B

| Parameter | Step 1: Cyclization | Step 2: Methylation | Overall |

| Yield | 85-95% | 80-90% | 68-85% |

| Reaction Time | 2-4 hours | 4-6 hours | 6-10 hours |

| Key Challenge | N/A | Potential for N,N'-dialkylation (quaternization). Controlled stoichiometry is key. | Two distinct synthetic operations required. |

| Flexibility | Low (produces one scaffold) | High (can use various alkyl halides) | High modularity for analog synthesis. |

Conclusion: Selecting the Optimal Synthetic Route

Both strategies presented are robust and reliable pathways to this compound. The choice between them is dictated by project goals and resource availability.

-

Strategy A (Convergent Cyclization) is superior for large-scale production of the specific target molecule, provided an efficient synthesis of N-methyl-1,2-diaminocyclohexane is established. Its high overall yield and single-step conversion from the key intermediate make it more step-economical.

-

Strategy B (Linear N-Alkylation) offers greater flexibility and is ideal for discovery chemistry. The common intermediate, 4,5,6,7-tetrahydro-1H-benzimidazole, can be synthesized in bulk and then diversified by reaction with a wide array of alkylating agents, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

By understanding the mechanistic underpinnings and practical considerations of each route, the modern chemist is well-equipped to synthesize this valuable scaffold with confidence and precision.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

IJARIIE. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

-

Terse, P. (2022). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Retrieved from [Link]

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. doi:10.15227/orgsyn.019.0012. Retrieved from [Link]

- Ali, I., et al. (2023).

- Raja, D., et al. (2020). D-Glucose as a Biorenewable C1 Synthon for the Synthesis of Benzimidazoles from o-Phenylenediamines. The Journal of Organic Chemistry, 85(18), 11531–11540.

- Skarżewski, J., Boratyński, P., & Nowak, A. (2015). New Chiral Benzimidazoles Derived from 1,2-Diaminocyclohexane. Synthesis, 47(23), 3797–3804.

- Nguyen, V. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34621-34674.

- Li, J., et al. (2022).

- Lin, H.-C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7466–7473.

- Feng, F., et al. (2019). Heterogeneous catalytic synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol over mg modified Cu-Pd/γ-Al2O3.

-

PrepChem. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

- Crossley, S. W. M., & Shenvi, R. A. (2016). Dehydrogenative Pd and Ni Catalysis for Total Synthesis. Accounts of Chemical Research, 49(10), 2285–2300.

- Vo, T. N. H., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1).

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Nguyen, V. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34621-34674.

- Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. 98, 315-342.

-

PrepChem. (n.d.). Synthesis of 1-methyl-benzimidazole. Retrieved from [Link]

- Wu, B., & Parquette, J. R. (2006). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Organic Letters, 8(21), 4799–4801.

Sources

- 1. ijariie.com [ijariie.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Introduction: Unveiling a Key Heterocyclic Scaffold

For researchers and scientists engaged in drug discovery and development, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which successful campaigns are built. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, a heterocyclic scaffold of significant interest.

Benzimidazole derivatives are renowned for their diverse biological activities, and the tetrahydro-benzimidazole core offers a unique three-dimensional structure compared to its planar aromatic counterpart, which can be pivotal for specific target engagement.[1][2] This document moves beyond a simple recitation of data points. As a Senior Application Scientist, my objective is to provide a practical, field-proven perspective, explaining not just what the properties are, but why we measure them in a particular way and how this data empowers critical decision-making in a research context. We will delve into the core physicochemical parameters, detailing robust experimental protocols for their determination and interpretation.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is a bicyclic molecule featuring a fusion of a cyclohexane ring with a 1-methylimidazole ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1837-49-6 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| SMILES | CN1C=NC2=C1CCCC2 | N/A |

| Physical Form | Solid | [3] |

Part 1: Core Thermal and Partitioning Properties

The thermal stability and lipophilicity of a compound are critical early indicators of its "drug-likeness" and potential for oral bioavailability.

Melting Point: A Sentinel of Purity and Stability

The melting point is more than a physical constant; it is a primary indicator of sample purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.[5][6]

Predicted Data:

| Parameter | Predicted Value |

| Melting Point | 75-85 °C |

Note: This is an estimated range based on similar structures. Experimental determination is essential.

The workflow below outlines the standard capillary melting point method, a robust and reliable technique for organic solids.[7][8]

Caption: Workflow for Capillary Melting Point Determination.

-

Sample Preparation: Finely grind a small amount of this compound using a mortar and pestle. This ensures uniform heat distribution.[7]

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a Mel-Temp or similar melting point apparatus.[7]

-

Approximate Determination: Heat the block rapidly (10-20 °C per minute) and observe the approximate temperature at which the sample melts. This saves time for the precise measurement. Turn off the heat and allow the block to cool.[5]

-

Accurate Determination: Prepare a new sample. Heat the block quickly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[6]

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final). The melting point is reported as the range T_initial - T_final.[8][9]

-

Validation: For authoritative results, perform the measurement in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP): Predicting Membrane Permeability

The LogP value is a measure of a compound's differential solubility between octanol (a surrogate for lipid membranes) and water. It is a critical parameter for predicting passive diffusion across biological membranes, a key step in drug absorption. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.

Predicted Data:

| Parameter | Predicted Value | Source |

| LogP | 1.10 | [3] |

Note: This is a computationally predicted value. Experimental verification is recommended.

Part 2: Solution Behavior - Solubility and Ionization

How a compound behaves in aqueous and organic media is fundamental to its utility in both biological assays and formulation development.

Aqueous and Organic Solubility

Solubility dictates the maximum concentration achievable in a given medium, impacting everything from assay design to achievable dosage in a final drug product. Poor aqueous solubility is a major hurdle in drug development.[10] We differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration, while kinetic solubility is often measured in high-throughput screens and can be higher due to the formation of supersaturated solutions.[11]

Expected Solubility Profile:

| Solvent Type | Expected Solubility | Rationale |

| Aqueous (pH 7.4) | Moderate | The molecule has polar nitrogen atoms capable of hydrogen bonding, but also a nonpolar hydrocarbon framework. |

| Aqueous (Acidic) | High | The basic nitrogen atoms in the imidazole ring will be protonated at low pH, forming a more soluble salt. |

| Methanol, Ethanol | High | "Like dissolves like"; these polar protic solvents will effectively solvate the molecule. |

| Dichloromethane | High | A polar aprotic solvent that should readily dissolve the compound. |

| Hexanes | Low | The molecule's polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |

The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring a true equilibrium is reached.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation: To a series of vials, add a precisely weighed amount of the test compound that is known to be in excess of its expected solubility. Add a fixed volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[12]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 °C for physiological relevance) for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is critical that excess solid remains visible to ensure saturation.[12]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. The separation must be complete; this is typically achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a 0.45 µm filter.[12]

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Quantify the concentration of the dissolved compound in the saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[11]

-

Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the supernatant. This value represents the thermodynamic solubility.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa refers to its conjugate acid. This parameter is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn profoundly affects its solubility, receptor binding, and membrane transport. The imidazole moiety is basic, and its pKa will be a key determinant of the compound's behavior.[13][14]

Predicted Data:

| Parameter | Predicted Value | Rationale |

| pKa (Conjugate Acid) | 6.0 - 7.0 | The N-methyl imidazole system is basic. The parent benzimidazole has a conjugate acid pKa of ~5.6.[13] The tetrahydro- substitution may slightly increase this value. |

Potentiometric titration is a highly accurate method for pKa determination.[15]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a water/methanol or water/DMSO co-solvent system for compounds with limited aqueous solubility) to a known concentration (e.g., 1 mM).[15]

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) using a standardized strong acid (e.g., 0.1 M HCl). This ensures the molecule is fully protonated at the start.[15]

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15] For robust data, perform at least three replicate titrations.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Caption: General Workflow for NMR Analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | s | 1H | H-2 (imidazole C-H) | The isolated proton on the imidazole ring. |

| ~3.6-3.8 | s | 3H | N-CH₃ | Methyl group attached to the nitrogen. |

| ~2.6-2.8 | t | 2H | H-4 (cyclohexane CH₂) | Methylene group adjacent to the imidazole ring. |

| ~2.4-2.6 | t | 2H | H-7 (cyclohexane CH₂) | Methylene group adjacent to the imidazole ring. |

| ~1.7-1.9 | m | 4H | H-5, H-6 (cyclohexane CH₂) | The two central methylene groups of the cyclohexane ring. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | C-2 | Imidazole carbon between the two nitrogens. |

| ~135-140 | C-7a | Quaternary carbon at the ring junction. |

| ~115-120 | C-3a | Quaternary carbon at the ring junction. |

| ~45-50 | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~20-30 | C-4, C-5, C-6, C-7 | Aliphatic carbons of the tetrahydro ring. |

Note: These are predicted chemical shifts based on known values for similar structures.[9][16] Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.[15]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretch | Imidazole C-H |

| 2950-2850 | Strong | C-H stretch | Aliphatic CH₂ and CH₃ |

| ~1620 | Medium | C=N stretch | Imidazole ring |

| ~1480 | Medium | C=C stretch | Imidazole ring |

-

Solution Prep: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[5]

-

Film Deposition: Place one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).[5]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[8]

Predicted Mass Spectrometry Data:

| Ion | m/z (Calculated) | Analysis |

| [M+H]⁺ | 137.1073 | The protonated molecular ion, expected to be the base peak in ESI+. |

| [M]⁺˙ | 136.1000 | The molecular ion, expected in techniques like Electron Ionization (EI). |

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[6]

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight. For HRMS, the exact mass can be used to confirm the elemental formula.[8]

Conclusion

This guide has provided a comprehensive framework for the characterization of this compound from the perspective of a Senior Application Scientist. We have not only tabulated key physicochemical data but have also detailed the robust, validated experimental protocols necessary to generate this information in a research setting. The causality behind each experimental choice—from using the shake-flask method for true equilibrium solubility to employing potentiometric titration for accurate pKa determination—has been emphasized. By following these methodologies, researchers can build a reliable and self-consistent dataset that will confidently guide their drug discovery and development efforts, enabling informed decisions on lead optimization, formulation, and further preclinical testing.

References

- Melting point determination. (n.d.). Organic Laboratory Techniques.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.

- Studylib. (n.d.). Melting Point Determination Lab Protocol.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point.

- Royal Society of Chemistry. (2017). Supplementary Information.

- Hit2Lead. (n.d.). BB-4026283.

- Experiment 1 - Melting Points. (n.d.).

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.

- IOSR Journal of Pharmacy. (n.d.). A review on chemistry and biological significance of benzimidaole nucleus.

- ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.

- Wikipedia. (n.d.). Benzimidazole.

- General Experimental Procedure. (n.d.).

- Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- ChemBridge. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

- Chemsigma. (n.d.). This compound [1837-49-6].

- Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.

Sources

- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. webassign.net [webassign.net]

- 3. Hit2Lead | this compound | CAS# 1837-49-6 | MFCD09837142 | BB-4026283 [hit2lead.com]

- 4. 1837-49-6 this compound [chemsigma.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. biocompare.com [biocompare.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. rsc.org [rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. amherst.edu [amherst.edu]

- 12. tecan.com [tecan.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. community.wvu.edu [community.wvu.edu]

- 16. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (CAS No. 1837-49-6), a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly accessible literature, this paper extrapolates from the well-established chemistry and pharmacology of the benzimidazole and tetrahydrobenzimidazole scaffolds to present a scientifically grounded resource for researchers. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, predictive analytical characterization, and its potential as a scaffold in modern drug discovery. This document is intended to serve as a foundational tool for initiating research and development efforts centered on this compound.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a renowned "privileged structure" in medicinal chemistry.[1][2] This scaffold is a common feature in a multitude of clinically approved drugs and biologically active compounds, owing to its ability to interact with a wide range of biological targets.[3][4] The structural similarity of the benzimidazole core to natural purines allows it to readily engage with biomacromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[5][6][7]

The partial saturation of the benzene ring, as seen in the 4,5,6,7-tetrahydro-1H-benzimidazole core, introduces a three-dimensional character to the otherwise planar benzimidazole structure. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced selectivity and novel biological activities. The addition of a methyl group at the 1-position, as in our topic compound, this compound, further modulates its polarity, metabolic stability, and binding interactions.

This guide will focus on providing a technical framework for the synthesis, characterization, and potential applications of this specific derivative.

Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 1837-49-6 | [8] |

| Molecular Formula | C₈H₁₂N₂ | Based on structure |

| Molecular Weight | 136.19 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | General property of similar small molecule heterocycles |

| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Based on the properties of related benzimidazoles[9] |

| pKa | The imidazole nitrogen is basic. The pKa of the conjugate acid is expected to be in the range of 5-7. | Based on the pKa of benzimidazole (5.6 for the conjugate acid)[10] |

Synthesis of this compound

The synthesis of 4,5,6,7-tetrahydro-1H-benzimidazoles can be achieved through several established synthetic strategies. A common approach involves the cyclization of a substituted cyclohexane-1,2-dione with an appropriate amine and aldehyde, or the hydrogenation of a benzimidazole precursor.[11] For the target compound, a plausible and efficient route would be the direct hydrogenation of 1-methylbenzimidazole.

Proposed Synthetic Pathway: Catalytic Hydrogenation

This method is based on the principle that the benzene ring of a benzimidazole can be reduced to a cyclohexane ring under specific catalytic conditions.[11]

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic rings. The choice of catalyst loading (typically 5-10%) is a balance between reaction rate and cost.

-

Solvent: Acetic acid is often used as a solvent for such hydrogenations as it can protonate the substrate, potentially increasing its reactivity and preventing catalyst poisoning.

-

Pressure and Temperature: High pressure and elevated temperatures are generally required to overcome the aromatic stability of the benzene ring.[11] The specific conditions would need to be optimized to maximize yield and minimize side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a high-pressure autoclave, add 1-methylbenzimidazole (1 equivalent) and 10% Pd/C (0.1 equivalents by weight).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with stirring.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically taking samples for analysis (e.g., by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization (Predictive)

The synthesized this compound would be characterized using standard spectroscopic methods. While experimental spectra for this specific compound are not available in the search results, we can predict the key features based on its structure and data from analogous compounds.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-CH₃: A singlet peak is expected around 3.7 ppm.[12]

-

C2-H: A singlet peak for the proton on the imidazole ring is anticipated around 7.5-8.0 ppm.

-

Tetrahydro Ring Protons (C4, C5, C6, C7): A series of multiplets would be observed in the aliphatic region (approximately 1.5-3.0 ppm).

-

-

¹³C NMR:

-

N-CH₃: A peak around 30-35 ppm.[12]

-

C2: A peak in the range of 140-145 ppm.

-

Tetrahydro Ring Carbons (C4, C5, C6, C7): Peaks in the aliphatic region (20-50 ppm).

-

C3a and C7a: Peaks for the bridgehead carbons would be expected around 130-140 ppm.

-

Infrared (IR) Spectroscopy

-

C-H stretching (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C=N stretching (imidazole): A characteristic absorption around 1600-1650 cm⁻¹.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 136.

Potential Applications in Drug Discovery

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The broader class of benzimidazole derivatives has been extensively explored for a wide range of pharmacological activities.[1][3][15]

Caption: Potential therapeutic applications of the this compound scaffold.

Rationale for Potential Activities:

-

Antimicrobial Activity: Benzimidazoles are known to inhibit bacterial and fungal growth by interfering with essential cellular processes.[16] The tetrahydro derivative could offer a new spectrum of activity.

-

Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways, including microtubule polymerization and kinase signaling.[4][6]

-

Anti-inflammatory Activity: The benzimidazole scaffold is present in compounds that modulate inflammatory pathways.[17]

-

Antihypertensive Activity: Certain benzimidazole derivatives act as angiotensin II receptor blockers, a key mechanism in controlling blood pressure.[7]

-

Antiviral Activity: The structural similarity to purines makes benzimidazoles effective inhibitors of viral replication.[6]

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, based on established principles of benzimidazole chemistry.

Future research should focus on the optimization of the proposed synthetic route and the comprehensive experimental characterization of the compound. Subsequent biological screening against a diverse range of targets will be crucial in uncovering its therapeutic potential. The insights provided in this guide are intended to catalyze further investigation into this promising scaffold and its derivatives for the development of next-generation therapeutics.

References

-

Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC chemistry, 13(1), 1-21.

-

ResearchGate. (n.d.). (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from

-

ResearchGate. (n.d.). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from

-

LookChem. (n.d.). This compound [1837-49-6]. Retrieved from

-

Elsevier. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from

-

Google Patents. (n.d.). US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles. Retrieved from

-

PubMed. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from

-

Benchchem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. Retrieved from

-

ResearchGate. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Retrieved from

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from

-

The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from

-

Chemsigma. (n.d.). This compound [1837-49-6]. Retrieved from

-

ResearchGate. (n.d.). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from

-

PubMed. (n.d.). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Retrieved from

-

ScienceScholar. (n.d.). An updated review on benzimidazole derivatives as potential antihypertensive agents. International journal of health sciences. Retrieved from

-

PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from

-

PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from

-

ChemWhat. (n.d.). 1H-Benzimidazole-5-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl- (9CI) CAS#: 767254-15-9. Retrieved from

-

PubMed. (n.d.). Click chemistry for drug development and diverse chemical-biology applications. Retrieved from

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from

-

Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from

-

PubMed Central. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Retrieved from

-

ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Retrieved from

-

RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from

-

ScienceDirect. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Retrieved from

-

Benchchem. (n.d.). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). Retrieved from

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from

-

ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum. Retrieved from

-

PubMed Central. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from

-

MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from

-

PubMed Central. (n.d.). Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. Retrieved from

-

Mol-Instincts. (n.d.). 1-METHYLBENZIMIDAZOLE 1632-83-3 wiki. Retrieved from

-

PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. researchgate.net [researchgate.net]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. 1837-49-6 this compound [chemsigma.com]

- 9. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Benzimidazole - Wikipedia [en.wikipedia.org]

- 11. US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. esisresearch.org [esisresearch.org]

- 15. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 17. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (C₈H₁₂N₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a logical, multi-technique workflow, explaining the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive analysis based on structurally related analogs with detailed, field-proven protocols, this guide serves as a self-validating system for the unambiguous characterization of this heterocyclic scaffold.

Section 1: The Molecule—Strategic Overview

This compound is a heterocyclic compound featuring a bicyclic system where an imidazole ring is fused to a saturated six-membered carbocycle (cyclohexane). The key structural features dictating its spectroscopic signature are:

-

The Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms. The N-methylation at position 1 breaks the tautomeric ambiguity often seen in parent benzimidazoles.[1]

-

The Tetrahydro- Fused Ring: A fully saturated cyclohexane ring, which introduces aliphatic protons and carbons, contrasting sharply with the aromaticity of a standard benzimidazole.

-

The N-Methyl Group: A key substituent providing a distinct singlet in ¹H NMR and a characteristic signal in ¹³C NMR.

Unambiguous characterization is paramount for confirming synthetic success, assessing purity, and ensuring batch-to-batch consistency in any research or development pipeline. A singular analytical technique is insufficient; a holistic approach is required to assemble a complete and validated structural picture.

Section 2: The Analytical Workflow: An Integrated Approach

Caption: Integrated workflow for structural elucidation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, both ¹H and ¹³C NMR are essential.

3.1: ¹H NMR Analysis: Mapping the Proton Environment

The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for resolving exchangeable protons, though none are expected in this N-methylated structure.[2]

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |

| N-CH₃ | 3.6 - 3.8 | Singlet (s) | The N-methyl group is deshielded by the adjacent nitrogen. In the aromatic analog, 1-Methyl-1H-benzimidazole, this signal appears around 3.68 ppm.[2] A similar environment is expected here. |

| C2-H | 7.2 - 7.5 | Singlet (s) | This proton is on the electron-deficient imidazole ring. In the absence of adjacent protons, it will appear as a singlet. In related benzimidazoles, this proton often appears downfield.[2] |

| C4-H₂, C7-H₂ | 2.5 - 2.8 | Multiplet (m) | These allylic-type protons are adjacent to the imidazole ring's double bond, causing a downfield shift compared to typical cyclohexane protons. They will likely appear as complex multiplets. |

| C5-H₂, C6-H₂ | 1.7 - 2.0 | Multiplet (m) | These are standard aliphatic protons within the saturated ring, expected to appear in the typical alkane region. They will show coupling to their neighbors. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

3.2: ¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom, revealing the molecule's carbon framework.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C2 | 140 - 145 | This is the imine-like carbon between the two nitrogens, making it the most downfield signal of the imidazole ring.[3] |

| C3a, C7a | 135 - 145 | These are the bridgehead carbons where the rings are fused. Their exact shifts can be sensitive to the local geometry. In 1-Methyl-1H-benzimidazole, the equivalent carbons appear around 143.5 ppm and 134.6 ppm.[2] |

| N-CH₃ | 30 - 33 | The N-methyl carbon signal is typical for such groups. For 1-Methyl-1H-benzimidazole, it is found at 30.96 ppm.[2] |

| C4, C7 | 22 - 26 | These aliphatic carbons are adjacent to the imidazole ring. |

| C5, C6 | 21 - 24 | These are the remaining aliphatic carbons in the saturated ring. Their chemical shifts are expected to be very similar. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required. A wider spectral width is also necessary compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

Caption: 2D NMR confirms connectivity for unambiguous assignment.

Section 4: Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

Molecular Formula: C₈H₁₂N₂ Exact Mass: 136.1000

Expected Fragmentation Pathway: The molecular ion peak [M]⁺• at m/z 136 should be clearly visible. Key fragmentation steps would likely involve the most labile parts of the structure.

-

Loss of Methyl Radical: Cleavage of the N-CH₃ bond would result in a significant fragment at m/z 121 ([M-15]⁺).

-

Retro-Diels-Alder (RDA) type fragmentation: The saturated ring can undergo cleavage. Loss of ethene (C₂H₄, 28 Da) from the cyclohexene-like portion after initial ring opening could lead to a fragment at m/z 108.

-

Cleavage of the Saturated Ring: Other fragmentations of the six-membered ring can lead to a variety of smaller ions.

Caption: Proposed primary fragmentation pathways in EI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for ionization without excessive fragmentation.

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-300) to detect the protonated molecule [M+H]⁺ (m/z 137.1079) and any adducts or fragments.

Section 5: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Diagnostic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong, sharp peaks characteristic of the saturated cyclohexane ring and N-methyl group. |

| ~1620 | C=N Stretch | Imidazole Ring | A medium intensity peak is expected for the imine-like double bond within the imidazole ring.[4] |

| ~1460 | C-H Bend | Aliphatic (CH₂) | Characteristic scissoring and bending vibrations of the methylene groups. |

| 1300 - 1000 | C-N Stretch | Amine/Imidazole | This region will contain complex signals from C-N stretching vibrations within the imidazole ring and from the N-methyl group. |

Absence of Key Bands: Critically, there should be no broad N-H stretching band around 3400-3200 cm⁻¹, which confirms the N-alkylation and distinguishes the molecule from its unmethylated precursor, 4,5,6,7-tetrahydro-1H-benzimidazole.[4]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹).

-

Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Section 6: Conclusion: Assembling the Spectroscopic Signature

The unambiguous identification of this compound is achieved by the synergistic interpretation of data from NMR, MS, and IR spectroscopy.

-

MS confirms the molecular weight (m/z 136 for M⁺• or 137 for [M+H]⁺).

-

IR confirms the presence of aliphatic C-H and C=N bonds and, crucially, the absence of an N-H bond.

-

¹H and ¹³C NMR provide the definitive structural map, confirming the presence and connectivity of the N-methyl group, the imidazole C2-H, and the four distinct methylene groups of the saturated ring.

This integrated analytical approach provides a robust and reliable method for the characterization of this compound, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

Section 7: References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "Dehydrogenation of N-heterocycles and diols by a dearomatized Ru-PNN pincer complex". Retrieved from

-

(n.d.). SUPPLEMENTARY INFORMATION. Retrieved from

-

The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from

-

MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from

-

Semantic Scholar. (n.d.). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Retrieved from

-

Benchchem. (n.d.). Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives. Retrieved from

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from

-

Beilstein-Institut. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1699. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrobenzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The saturation of the benzene ring to form the 4,5,6,7-tetrahydro-1H-benzimidazole core introduces a three-dimensional character to the otherwise planar benzimidazole structure. This modification can significantly influence the molecule's binding affinity and selectivity for biological targets, offering a valuable strategy for the development of novel therapeutics.

This guide focuses on a specific derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, providing a comprehensive overview of its chemical identity, synthesis, and key properties, serving as a foundational resource for its application in research and drug discovery.

Core Molecular Attributes

This compound is a substituted heterocyclic compound. The presence of the N-methyl group fixes the tautomeric form and introduces a key substituent that can influence both steric and electronic properties.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1837-49-6 | [1][5][6] |

| Molecular Formula | C₈H₁₂N₂ | [5][7] |

| Molecular Weight | 136.20 g/mol | [7] |

| Boiling Point | 138.3 °C | [5] |

Synthesis and Characterization

Conceptual Synthesis Workflow

A plausible and efficient route involves a two-step process: the formation of the tetrahydrobenzimidazole core followed by N-methylation.

-

Step 1: Cyclocondensation. The core synthesis typically involves the condensation reaction of a 1,2-diaminocyclohexane with a suitable one-carbon source. Formic acid is a common reagent for this purpose, leading to the formation of the imidazole ring fused to the cyclohexane backbone.[8]

-

Step 2: N-Methylation. The resulting 4,5,6,7-tetrahydro-1H-benzimidazole can then be selectively methylated at the N1 position. Various methylating agents can be employed, and regioselective methods have been developed to control the position of methylation, which is crucial for defining the molecule's final properties.[9][10]

An alternative approach could involve the catalytic hydrogenation of 1-methylbenzimidazole, reducing the aromatic benzene ring to a saturated cyclohexane ring.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, conceptual workflow based on standard synthetic methodologies for this class of compounds. Researchers should consult specific literature for detailed, validated experimental conditions.

-

Cyclization:

-

In a round-bottom flask, dissolve 1,2-diaminocyclohexane in an appropriate solvent.

-

Add an equimolar amount of formic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., 10% NaOH solution) to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry to yield crude 4,5,6,7-tetrahydro-1H-benzimidazole.

-

-

Purification (Optional):

-

Recrystallize the crude product from a suitable solvent system (e.g., hot water or ethanol/water) to achieve higher purity.

-

-

N-Methylation:

-

Suspend the purified tetrahydrobenzimidazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction, extract the product into an organic solvent, and purify using column chromatography to isolate this compound.

-

Workflow Diagram

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental data is not available in the provided search results, the expected spectral features can be predicted based on the analysis of analogous structures.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (likely in the 3.5-4.0 ppm range). The imidazole proton (at C2) would appear as a singlet further downfield. The protons on the saturated cyclohexane ring would present as multiplets in the aliphatic region (typically 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR would show a signal for the N-methyl carbon, signals for the carbons of the imidazole ring (with the C2 carbon being the most downfield of this pair), and distinct signals for the carbons of the tetrahydro portion of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 136.20.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of N-H stretching vibrations (confirming N-methylation) and the presence of C-H stretching vibrations from the methyl and alkyl groups, as well as C=N and C-N stretching from the imidazole ring.

Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with a variety of biological targets.[1] Derivatives have been successfully developed as drugs for a range of conditions.

-

Antimicrobial Agents: The benzimidazole core is found in numerous antifungal and anthelmintic drugs.

-

Anticancer Therapeutics: Many benzimidazole derivatives have been investigated for their potential to inhibit cancer cell proliferation.

-

Anti-inflammatory and Analgesic Agents: The scaffold has been explored for the development of new anti-inflammatory and pain-relieving drugs.

The introduction of the saturated ring and the N-methyl group in this compound makes it an attractive building block for creating novel chemical entities. Its three-dimensional structure may allow for novel interactions with protein binding sites, potentially leading to improved potency and selectivity. While specific biological activities for this particular compound are not detailed in the provided search results, its structural features suggest it is a valuable candidate for screening in various drug discovery programs.

Potential Research Directions Diagram

Caption: Potential areas of investigation for this compound in drug discovery.

Safety and Handling

Based on safety data for related compounds like benzimidazole and N-methylbenzimidazole, this compound should be handled with appropriate precautions.[9] It is likely to be harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is for research purposes only and is not intended as a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the compound before handling.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its molecular structure, combining the pharmacologically relevant benzimidazole core with a saturated carbocyclic ring, offers opportunities for the design of novel, three-dimensional drug candidates. This guide provides a foundational overview of its properties and synthesis to support further research and application in the scientific community.

References

-

SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

-

Luo, Q., Dai, Z., Cong, H., Li, R., Peng, T., & Zhang, J. (n.d.). Supplementary Information for Ruthenium Catalysed Dehydrogenative C-N Coupling Reactions: An Expedient and Sustainable Protocol for the Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Nieto Gómez, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 736–744.

- El Kihel, A., Ahbala, M., & Clement, J. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 215-218.

- Eswara Rao, S., & Rajeswara Rao, V. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.

-

1837-49-6 this compound. (n.d.). ChemSigma. Retrieved January 14, 2026, from [Link]

-

El Kihel, A., Ahbala, M., & Clement, J. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved January 14, 2026, from [Link]

-

4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound [1837-49-6]. (n.d.). Chemsigma. Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

- Mohammed, S. M., Moustafa, A. H., Ahmed, N., El-Sayed, H. A., & Mohamed, A. S. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.

-

1-METHYLBENZIMIDAZOLE 1632-83-3 wiki. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.

-

Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

SAFETY DATA SHEET. (2019, June 24). SysKem Chemie GmbH. Retrieved January 14, 2026, from [Link]

- Ella, E., & El-Reedy, A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525.

Sources

- 1. This compound [1837-49-6] | Chemsigma [chemsigma.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. 1837-49-6 this compound [chemsigma.com]

- 5. 1837-49-6 this compound [chemsigma.com]

- 6. 1-Methyl-4,5,6,7-tetrahydro-1H-benzoimidazole | CymitQuimica [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. rsc.org [rsc.org]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Theoretical NMR Deep Dive: Elucidating the Spectroscopic Signature of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Abstract

This technical guide provides a comprehensive theoretical framework for the Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of extensive experimental data, this document establishes a robust computational protocol leveraging Density Functional Theory (DFT) to predict the ¹H and ¹³C NMR chemical shifts. We delve into the critical interplay between conformational flexibility and spectroscopic output, presenting a self-validating workflow that integrates conformational analysis with high-level quantum mechanical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate structural elucidation and characterization of novel small molecules.

Introduction: The Imperative for Theoretical NMR in Modern Drug Discovery

This compound is a partially saturated bicyclic amine that presents a unique structural motif. Its combination of a rigid imidazole ring and a flexible tetrahydro-fused carbocycle suggests a complex conformational landscape that can significantly influence its biological activity and spectroscopic properties. Understanding the precise chemical environment of each atom is paramount for confirming its synthesis, identifying potential metabolites, and elucidating its interactions with biological targets.

While experimental NMR spectroscopy remains the gold standard for structural determination, in silico theoretical studies offer a powerful complementary approach.[1][2] Computational methods allow for the a priori prediction of NMR spectra, aiding in the assignment of complex signals and providing a deeper understanding of the electronic structure and conformational dynamics of a molecule.[3][4] This is particularly valuable for novel compounds where empirical data may be scarce.

This guide outlines a first-principles approach to predict the ¹H and ¹³C NMR spectra of this compound. We will employ the industry-standard Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT.[5][6] The causality behind each step of the protocol, from the initial conformational search to the final spectral referencing, will be explained to provide a transparent and reproducible workflow.

The Computational Workflow: A Self-Validating Protocol

The accuracy of theoretical NMR predictions is intrinsically linked to the quality of the underlying molecular geometry.[7] For a flexible molecule such as this compound, a single static structure is insufficient. Therefore, our protocol is built upon a rigorous conformational analysis to identify all energetically accessible states in solution.

Figure 1: A comprehensive workflow for the theoretical prediction of NMR spectra for conformationally flexible molecules.

Step-by-Step Experimental Protocol: Conformational Analysis

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This involves rotating all single bonds and exploring the puckering of the tetrahydro ring to generate a large pool of potential conformers.

-

Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster within a defined energy window (e.g., 5-10 kcal/mol) of the global minimum is selected for further analysis. This ensures a diverse set of low-energy conformations is considered.[8]

Step-by-Step Experimental Protocol: Quantum Mechanical Calculations

All quantum mechanical calculations should be performed using a validated software package such as Gaussian.[9][10]

-

Geometry Optimization: Each selected conformer is subjected to geometry optimization using a reliable DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set.[11] The optimization should be performed in a simulated solvent environment (e.g., DMSO or Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better represent the solution-state conditions.[12]

-